molecular formula C22H28F2N4O2S B3013862 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-difluorophenyl)acetamide CAS No. 898460-68-9

2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-difluorophenyl)acetamide

Cat. No.: B3013862
CAS No.: 898460-68-9
M. Wt: 450.55
InChI Key: VANNIHFTROGNNS-UHFFFAOYSA-N
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Description

2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H28F2N4O2S and its molecular weight is 450.55. The purity is usually 95%.
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Biological Activity

The compound 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-difluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its intricate design includes a cyclopentapyrimidine core and various functional groups that may confer diverse pharmacological properties.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C23H31F2N4O2S
  • Molecular Weight : Approximately 446.59 g/mol
  • Structural Features : It contains a tetrahydro-cyclopenta[d]pyrimidine core linked to a thioacetamide group and a difluorophenyl moiety.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Compounds with similar structural motifs have been shown to exhibit significant activities, including:

  • Anticancer : Inhibition of key signaling pathways involved in tumor growth.
  • Antibacterial : Disruption of bacterial cell wall synthesis.
  • CNS Activity : Potential modulation of neurotransmitter systems.

Biological Activity Overview

Research indicates that compounds related to this structure often exhibit the following biological activities:

Activity TypeMechanismReference
AnticancerInhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest
AntibacterialInhibition of bacterial growth through disruption of cell wall synthesis
CNS DepressantModulation of neurotransmitter systems, potentially acting as anxiolytics or sedatives

Case Studies

Several studies have explored the biological activities of compounds similar to this compound:

  • Anticancer Efficacy :
    • A study demonstrated that derivatives of pyrido[2,3-d]pyrimidines showed significant growth inhibition in various cancer cell lines (e.g., HCT-116 and HepG2), with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antibacterial Properties :
    • Research has indicated that thioacetamide derivatives exhibit antibacterial activity against a range of pathogens. The presence of fluorinated aromatic groups enhances lipophilicity and bioactivity .
  • CNS Activity :
    • Compounds with similar diethylamino substitutions have shown promise in modulating CNS pathways, suggesting potential anxiolytic effects .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic routes. Key steps may include:

  • Formation of the cyclopentapyrimidine core.
  • Introduction of the thioether linkage.
  • Acetamide formation using specific reagents under controlled conditions.

The ability to modify functional groups allows for the exploration of various derivatives that can enhance specific biological activities.

Properties

IUPAC Name

2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28F2N4O2S/c1-3-27(4-2)11-6-12-28-19-8-5-7-16(19)21(26-22(28)30)31-14-20(29)25-15-9-10-17(23)18(24)13-15/h9-10,13H,3-8,11-12,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANNIHFTROGNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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